REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH:14]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:23].C(C(C(C)C)([NH-])C)(C)C.[Li+].C([C:36]([O:38][CH3:39])=[O:37])#N>O1CCCC1>[CH3:13][C:14]1([C:36]([O:38][CH3:39])=[O:37])[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:23] |f:3.4|
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.55 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
lithium diisopropylethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C)([NH-])C(C)C.[Li+]
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OC
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a flask cooled at 0 degrees Centigrade
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −78 degrees Centigrade under N2
|
Type
|
ADDITION
|
Details
|
added drop wise via cannula
|
Type
|
WAIT
|
Details
|
The orangish mixture became somewhat heterogeneous over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred an additional 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20 degrees centigrade
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
the organics extracted 2×25 mL diethyl ether
|
Type
|
WASH
|
Details
|
washed one time in brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C2=CC=CC=C2C1)=O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |